molecular formula C8H14O2 B14700017 4-Tert-butyldihydrofuran-2(3h)-one CAS No. 22530-95-6

4-Tert-butyldihydrofuran-2(3h)-one

Cat. No.: B14700017
CAS No.: 22530-95-6
M. Wt: 142.20 g/mol
InChI Key: FGUZBQZVQHQCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyldihydrofuran-2(3h)-one is an organic compound that belongs to the class of lactones It is characterized by a furan ring with a tert-butyl group attached to the fourth carbon and a ketone group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butyldihydrofuran-2(3h)-one can be synthesized through several methods. One common approach involves the cyclization of 4-tert-butyl-4-hydroxybutanoic acid under acidic conditions. The reaction typically requires a strong acid catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyldihydrofuran-2(3h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may require reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Formation of 4-tert-butyl-4-hydroxybutanoic acid.

    Reduction: Formation of 4-tert-butyl-2-hydroxyfuran.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

4-Tert-butyldihydrofuran-2(3h)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyldihydrofuran-2(3h)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butyl-2,3-dihydrofuran: Similar structure but lacks the ketone group.

    4-Tert-butyl-2-furanone: Similar structure but with a different position of the ketone group.

Uniqueness

4-Tert-butyldihydrofuran-2(3h)-one is unique due to its specific structural features, including the presence of both a tert-butyl group and a ketone group within the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

22530-95-6

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

4-tert-butyloxolan-2-one

InChI

InChI=1S/C8H14O2/c1-8(2,3)6-4-7(9)10-5-6/h6H,4-5H2,1-3H3

InChI Key

FGUZBQZVQHQCFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(=O)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.